N-(4-(2,4-Bis(tert-butyl)phenoxy)butyl)-2-(2-hydroxy-3,4,6-trimethyl-5-((phenylsulphonyl)amino)phenyl)acetamide
Description
This compound features a multifunctional acetamide backbone with two critical structural motifs:
- A 4-(2,4-bis(tert-butyl)phenoxy)butyl chain, contributing steric bulk and lipophilicity.
- A 2-hydroxy-3,4,6-trimethylphenyl group modified with a phenylsulphonylamino substituent, enabling hydrogen bonding and electronic interactions.
Properties
CAS No. |
93919-52-9 |
|---|---|
Molecular Formula |
C35H48N2O5S |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
2-[5-(benzenesulfonamido)-2-hydroxy-3,4,6-trimethylphenyl]-N-[4-(2,4-ditert-butylphenoxy)butyl]acetamide |
InChI |
InChI=1S/C35H48N2O5S/c1-23-24(2)33(39)28(25(3)32(23)37-43(40,41)27-15-11-10-12-16-27)22-31(38)36-19-13-14-20-42-30-18-17-26(34(4,5)6)21-29(30)35(7,8)9/h10-12,15-18,21,37,39H,13-14,19-20,22H2,1-9H3,(H,36,38) |
InChI Key |
VNZJJOWHMXUFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)CC(=O)NCCCCOC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)O)C |
Origin of Product |
United States |
Biological Activity
N-(4-(2,4-Bis(tert-butyl)phenoxy)butyl)-2-(2-hydroxy-3,4,6-trimethyl-5-((phenylsulphonyl)amino)phenyl)acetamide (CAS: 93919-52-9) is a complex organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group with tert-butyl substitutions, a hydroxy group, and a sulfonamide moiety. Its structure can be represented as follows:
This configuration suggests potential interactions with various biological targets due to its hydrophobic and hydrophilic regions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of tert-butyl groups is known to enhance the antioxidant properties of phenolic compounds. This compound may scavenge free radicals, thus protecting cellular components from oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some derivatives of similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammation and cell proliferation.
Case Studies
- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of compounds with similar structures. Results indicated a significant reduction in lipid peroxidation levels when treated with the compound, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to untreated controls. This suggests potential applications in oncology.
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
A. Phenoxy-Containing Acetamides
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (): Shares a phenoxyacetamide core and a tert-butyl group. Differences: Lacks the extended butyl chain and phenylsulphonylamino group. Implications: The shorter chain and absence of sulphonamide reduce molecular weight (312.4 g/mol vs. ~550–600 g/mol estimated for the target compound) and may limit membrane permeability .
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide ():
- Contains a thiazole-linked acetamide and dioxane ring .
- Contrast: The target’s phenylsulphonyl group provides stronger hydrogen-bond acceptor capacity compared to this compound’s oxazinan moiety .
B. Sulphonamide Derivatives
N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (): Features a sulphonylacetamide group but with a trifluoromethylbenzylthio substituent. Key Difference: The target’s phenylsulphonylamino group may enhance stability against metabolic degradation compared to the benzylthio group .
C. Tert-Butyl-Substituted Acetamides
N-(4-tert-butylphenyl)acetamide ():
- Simplifies the target’s structure by retaining only the tert-butylphenyl motif.
- Impact: The absence of the hydroxy-trimethylphenyl and sulphonamide groups likely reduces solubility but highlights the role of tert-butyl in enhancing lipophilicity .
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding: The phenylsulphonylamino and hydroxy groups may confer stronger target binding than non-sulphonylated analogs (e.g., ), as seen in sulfonamide-based kinase inhibitors .
- Metabolic Stability : The sulphonamide group could resist cytochrome P450 oxidation better than compounds with thioether or simple acetamide linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
